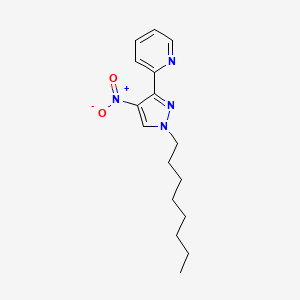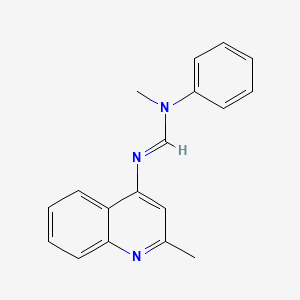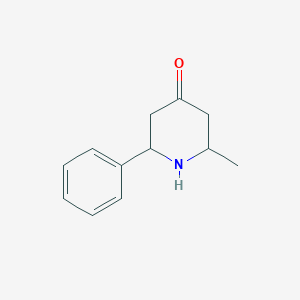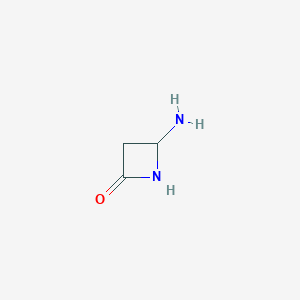![molecular formula C7H7N2P B15162996 8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine CAS No. 166333-04-6](/img/structure/B15162996.png)
8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine is a heterocyclic compound that incorporates phosphorus and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-2,3-diamine with phosphorus trichloride, followed by methylation . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms in the ring can be targeted.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted diazaphospholes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes . Its unique structure allows it to interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine: Similar in structure but with a different methyl group position.
3-Methoxycarbonyl-[1,4,2]diazaphospholo[4,5-a]pyridine: Contains a methoxycarbonyl group instead of a methyl group.
Uniqueness
8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
166333-04-6 |
|---|---|
Molecular Formula |
C7H7N2P |
Molecular Weight |
150.12 g/mol |
IUPAC Name |
8-methyl-[1,4,2]diazaphospholo[4,5-a]pyridine |
InChI |
InChI=1S/C7H7N2P/c1-6-3-2-4-9-5-10-8-7(6)9/h2-5H,1H3 |
InChI Key |
CJWQBNNYKAFXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NP=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


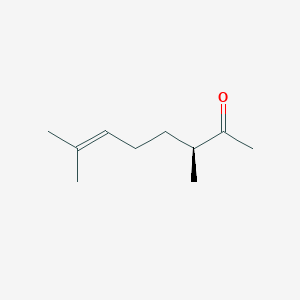
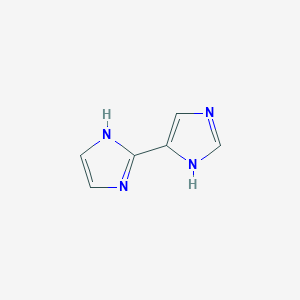

![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)
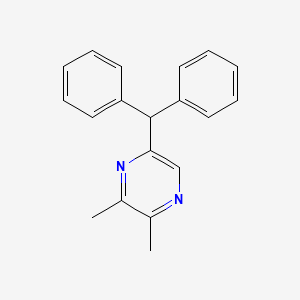
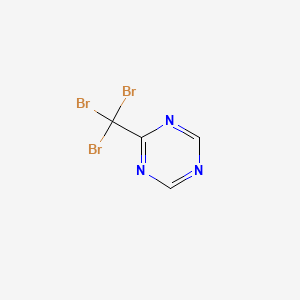



![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
